R-10015

Description

BenchChem offers high-quality R-10015 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-10015 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

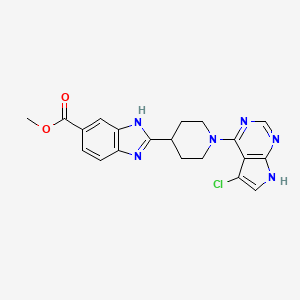

IUPAC Name |

methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRJCGXCUUCOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The LIMK Inhibitor R-10015: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has demonstrated significant broad-spectrum antiviral activity. By targeting a key host-cell kinase involved in actin cytoskeleton dynamics, R-10015 presents a novel therapeutic strategy against a range of viral pathogens. This technical guide provides an in-depth overview of the mechanism of action of R-10015, including its molecular target, signaling pathways, and effects on the viral replication cycle. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Core Mechanism of Action: Inhibition of LIMK1

R-10015 functions as a direct inhibitor of LIM domain kinase 1 (LIMK1). It competitively binds to the ATP-binding pocket of the LIMK1 enzyme, preventing the phosphorylation of its primary substrate, cofilin.[1] The inhibition of LIMK1 by R-10015 is potent, with a half-maximal inhibitory concentration (IC50) of 38 nM for human LIMK1.[1]

The LIMK1-Cofilin Signaling Pathway

LIMK1 is a serine/threonine kinase that plays a crucial role in the regulation of actin cytoskeleton dynamics. The primary downstream effector of LIMK1 is cofilin, an actin-depolymerizing factor.

-

Activation of LIMK1: Upstream signals, often initiated by Rho family GTPases such as Rho, Rac, and Cdc42, lead to the activation of kinases like Rho-associated kinase (ROCK) and p21-activated kinase (PAK). These kinases, in turn, phosphorylate and activate LIMK1.

-

Phosphorylation of Cofilin: Activated LIMK1 phosphorylates cofilin at a single serine residue (Ser3). This phosphorylation event inactivates cofilin, preventing it from binding to and severing actin filaments.

-

Actin Cytoskeleton Stabilization: The inactivation of cofilin leads to a net increase in filamentous actin (F-actin) and stabilization of the actin cytoskeleton.

R-10015 disrupts this pathway by directly inhibiting LIMK1, which leads to a decrease in phosphorylated cofilin (p-cofilin). With reduced levels of inactive p-cofilin, active cofilin is able to sever actin filaments, leading to increased actin dynamics.

Antiviral Activity and Mechanism

By modulating actin dynamics, R-10015 exhibits broad-spectrum antiviral activity. Many viruses exploit the host actin cytoskeleton for various stages of their replication cycle, including entry, intracellular transport, and egress. The disruption of normal actin filament turnover by R-10015 interferes with these viral processes.

R-10015 has demonstrated inhibitory activity against a range of enveloped and non-enveloped viruses, including:

Mechanism of Action against HIV-1

The anti-HIV-1 mechanism of R-10015 has been studied in detail. The compound has been shown to inhibit multiple steps in the HIV-1 replication cycle that are dependent on a dynamic actin cytoskeleton.

-

Viral DNA Synthesis: Following entry into the host cell, HIV-1 undergoes reverse transcription to convert its RNA genome into DNA. R-10015 has been shown to inhibit the synthesis of viral DNA.[1][2]

-

Nuclear Migration: The newly synthesized viral DNA, as part of the pre-integration complex (PIC), must traverse the cytoplasm and enter the nucleus to integrate into the host genome. This process is reliant on the actin cytoskeleton, and R-10015's disruption of actin dynamics impedes the nuclear migration of the PIC.[1][2]

-

Virion Release: In the late stages of replication, newly assembled virions bud from the host cell membrane. R-10015 has been observed to inhibit the release of new viral particles.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of R-10015.

| Target/Virus | Assay Type | Cell Line | Endpoint | IC50/EC50 | Citation |

| Human LIMK1 | In vitro kinase assay | N/A | Phosphorylation | 38 nM | [1] |

| HIV-1 | Luciferase reporter assay | Rev-A3R5-GFP cells | Luciferase expression | 14.9 µM | [1] |

| EBOV | Not specified | Not specified | Not specified | Data not available | [1][2] |

| RVFV | Not specified | Not specified | Not specified | Data not available | [1][2] |

| VEEV | Not specified | Not specified | Not specified | Data not available | [1][2] |

| HSV-1 | Not specified | Not specified | Not specified | Data not available | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro LIMK1 Kinase Assay

This assay measures the direct inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

References

R-10015: A Technical Guide to a Novel LIM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) that has emerged as a valuable tool for studying the cellular functions of LIMK and as a potential therapeutic agent, particularly in the context of viral infections. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of R-10015. It includes detailed summaries of its inhibitory activity, selectivity, and key experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of its biological context and application.

Discovery and History

R-10015 was identified as a novel small-molecule inhibitor of LIM domain kinase (LIMK) in a study focused on discovering compounds with anti-HIV activity.[1][2][3] The rationale for targeting LIMK was based on the understanding that a dynamic actin cytoskeleton is essential for various stages of the viral life cycle, including entry, intracellular migration, and virion release.[1][2] LIMK plays a crucial role in regulating actin dynamics through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.

The discovery of R-10015 was the result of a screening effort to find specific small-molecule inhibitors of LIMK, as none were readily available at the time.[1][2] R-10015 was identified as a lead compound that effectively blocks LIMK activity.[1][2][3] Further characterization revealed its potential as a broad-spectrum antiviral agent, showing inhibitory activity against not only HIV-1 but also other viruses such as Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1).[1][2][3]

While the detailed structure-activity relationship (SAR) studies that led to the specific chemical scaffold of R-10015 are not extensively detailed in the primary publication, its discovery marked a significant step in the development of pharmacological tools to probe LIMK function and explore its therapeutic potential.

Mechanism of Action

R-10015 functions as an ATP-competitive inhibitor of LIMK.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the LIMK enzyme.[1][2] This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the kinase activity of LIMK. The direct consequence of this inhibition is the prevention of cofilin phosphorylation at serine 3.[2] Unphosphorylated cofilin remains active and can proceed to sever actin filaments, thus altering the cellular actin cytoskeleton.

The molecular docking of R-10015 into the crystal structure of LIMK1 confirms its classification as a typical Type-1 ATP-competitive kinase inhibitor.

Quantitative Data

The inhibitory activity and selectivity of R-10015 have been characterized through various in vitro assays. The available quantitative data is summarized in the tables below.

| Target | Assay Type | IC50 (nM) | Reference |

| Human LIMK1 | Cell-free kinase assay | 38 | [1][2] |

| Human LIMK2 | - | Not Reported | - |

| Table 1: In Vitro Inhibitory Activity of R-10015 against LIMK1. |

Kinase Selectivity Profile:

R-10015 was profiled against a panel of 62 kinases to assess its selectivity. At a concentration of 1 µM, R-10015 demonstrated good selectivity for LIMK1.

| Off-Target Kinase | % Inhibition at 1 µM | Reference |

| LRRK2 | ≥90% | [1] |

| p70S6K | ≥90% | [1] |

| Protein Kinase A (PKA) | ~76% | [1] |

| ROCK2 | ~70% | [1] |

| FLT3 | ~68% | [1] |

| Table 2: Off-Target Inhibition Profile of R-10015. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of R-10015.

Cell-Free LIMK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of LIMK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human LIMK1 enzyme

-

Recombinant human cofilin (substrate)

-

R-10015 (or other test compounds)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of R-10015 in the kinase reaction buffer.

-

In a white assay plate, add the test compound dilutions.

-

Add the LIMK1 enzyme and cofilin substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the amount of ADP produced and reflects the kinase activity.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Cofilin Phosphorylation Assay (Western Blot)

This assay is used to determine the ability of R-10015 to inhibit LIMK activity within a cellular context by measuring the phosphorylation status of its direct substrate, cofilin.

Materials:

-

Cell line (e.g., CEM-SS T-cells)

-

R-10015

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-cofilin (Ser3) antibody

-

Rabbit anti-cofilin antibody (for total cofilin)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of R-10015 for the desired time period. A vehicle control (e.g., DMSO) should be included.

-

After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin (e.g., overnight at 4°C).

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin.

-

Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving LIMK and the point of inhibition by R-10015.

Caption: The LIMK signaling pathway and the inhibitory action of R-10015.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular activity of R-10015.

References

An In-depth Technical Guide to R-10015: A Novel Broad-Spectrum Antiviral Agent Targeting LIM Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a novel small molecule inhibitor of LIM domain kinase (LIMK) that has demonstrated potent, broad-spectrum antiviral activity. By competitively binding to the ATP-binding pocket of LIMK1, R-10015 disrupts the phosphorylation of cofilin, a key regulator of actin cytoskeleton dynamics. This mechanism effectively impedes the replication of a range of viruses that exploit the host's actin network for various stages of their lifecycle, including HIV-1, Ebola virus, and Herpes Simplex Virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to R-10015. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Chemical Structure and Properties

R-10015 is chemically identified as (4-(5-chloro-2-((4-(morpholin-4-yl)phenyl)amino)pyrimidin-4-yl)phenyl)(morpholin-4-yl)methanone. Its structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (4-(5-chloro-2-((4-morpholin-4-yl)phenyl)amino)pyrimidin-4-yl)phenyl)(morpholin-4-yl)methanone |

| CAS Number | 2097938-51-5 |

| Molecular Formula | C₂₅H₂₆ClN₅O₃ |

| Molecular Weight | 495.96 g/mol |

| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)C3=C(C=NC(=N3)NC4=CC=C(C=C4)N5CCOCC5)Cl |

| Physical Appearance | Solid powder |

Pharmacological Properties and In Vitro Activity

R-10015 is a potent and selective inhibitor of human LIMK1. Its inhibitory and antiviral activities have been characterized in various in vitro assays.

| Parameter | Value | Assay Details | Reference |

| IC₅₀ (LIMK1) | 38 ± 5 nM | Recombinant human LIMK1 enzyme assay | [1] |

| EC₅₀ (HIV-1 NL4-3) | 0.8 µM | TZM-bl cell line | [1] |

| EC₅₀ (HIV-1 BaL) | 1.2 µM | TZM-bl cell line | [1] |

| EC₅₀ (Ebola virus) | 2.5 µM | HFF-1 cell line | [1] |

| EC₅₀ (HSV-1) | 3.1 µM | HFF-1 cell line | [1] |

| CC₅₀ (CEM-SS cells) | > 100 µM | Cytotoxicity assay in human T cells | [1] |

| CC₅₀ (HFF-1 cells) | > 50 µM | Cytotoxicity assay in human foreskin fibroblasts | [1] |

Mechanism of Action: Targeting the LIMK-Cofilin Signaling Pathway

Viruses, including HIV-1, actively manipulate the host cell's actin cytoskeleton to facilitate critical steps in their replication cycle, such as entry, intracellular transport, and budding. A key regulatory pathway for actin dynamics is the LIMK-cofilin signaling cascade. LIMK phosphorylates cofilin, an actin-depolymerizing factor, thereby inactivating it. This leads to the stabilization of actin filaments.

R-10015 acts as an ATP-competitive inhibitor of LIMK1. By blocking the kinase activity of LIMK1, R-10015 prevents the phosphorylation of cofilin. The resulting increase in active, dephosphorylated cofilin leads to enhanced actin filament depolymerization, thereby disrupting the stable actin structures required by viruses for efficient replication.

Caption: The LIMK-Cofilin signaling pathway and the inhibitory action of R-10015.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for R-10015.

In Vitro LIMK1 Kinase Assay

This assay quantifies the inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

Caption: Workflow for the in vitro LIMK1 kinase inhibition assay.

Methodology:

-

Recombinant human LIMK1 enzyme is incubated with a cofilin-derived peptide substrate and ATP in a kinase buffer.

-

R-10015 is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed at 30°C for a specified time.

-

The Kinase-Glo® luminescent kinase assay reagent is added to stop the kinase reaction and measure the amount of remaining ATP.

-

Luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.[1]

HIV-1 Antiviral Assay

This cell-based assay determines the efficacy of R-10015 in inhibiting HIV-1 replication.

Methodology:

-

TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.

-

The cells are pre-treated with serial dilutions of R-10015 for 2 hours.

-

Cells are then infected with either X4-tropic (NL4-3) or R5-tropic (BaL) strains of HIV-1.

-

After 48 hours of incubation, the cells are lysed, and luciferase activity is measured as a quantitative indicator of viral replication.

-

The 50% effective concentration (EC₅₀) is determined from the dose-response curve.[1]

Cytotoxicity Assay

This assay evaluates the potential toxic effects of R-10015 on host cells.

Methodology:

-

CEM-SS or HFF-1 cells are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of R-10015.

-

After a 48-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added.

-

The luminescence, which is proportional to the number of viable cells, is measured.

-

The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]

In Vivo Studies

Preliminary in vivo studies have been conducted to assess the toxicity of R-10015. In a mouse model, intraperitoneal (i.p.) administration of R-10015 at a dose of 10 mg/kg showed no indications of toxicity. This suggests the potential for short-term in vivo use of LIMK inhibitors for blocking viral infections.[1] Further pharmacokinetic and efficacy studies in animal models are warranted.

Conclusion and Future Directions

R-10015 represents a promising new class of broad-spectrum antiviral agents that target a host cellular factor, LIMK1. Its potent in vitro activity against a diverse range of viruses, coupled with a favorable preliminary safety profile, makes it an attractive lead compound for further drug development. The detailed chemical, pharmacological, and experimental data provided in this guide serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug discovery. Future research should focus on optimizing the pharmacokinetic properties of R-10015, evaluating its efficacy in relevant animal models of viral diseases, and further elucidating the precise molecular interactions between R-10015 and the ATP-binding pocket of LIMK1.

References

R-10015: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with significant therapeutic potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth overview of the cellular pathways affected by R-10015, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. R-10015 targets the ATP-binding pocket of LIMK1, a key regulator of actin cytoskeletal dynamics, thereby impacting a cascade of downstream cellular processes essential for the life cycle of various viruses.

Core Mechanism of Action: Inhibition of the LIMK-Cofilin Pathway

The primary cellular pathway targeted by R-10015 is the LIMK-cofilin signaling cascade. LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK1, R-10015 prevents the phosphorylation of cofilin, leading to its activation and subsequent depolymerization of actin filaments. This modulation of the actin cytoskeleton is central to the antiviral effects of R-10015.

Quantitative Data: Potency and Cellular Effects

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LIMK1) | 38 nM | Cell-free assay | [1] |

| Cofilin Phosphorylation Inhibition | ~50% reduction at 15 µM | A3R5.7 T cells | [2] |

| Kinase Selectivity | High selectivity for LIMK1 (tested against 60 kinases at 1 µM) | In vitro kinase panel | [3] |

Experimental Protocol: Western Blot for Cofilin Phosphorylation

This protocol describes the quantification of phosphorylated cofilin in response to R-10015 treatment.

1. Cell Culture and Treatment:

-

A3R5.7 T cells are cultured under standard conditions.

-

Cells are treated with varying concentrations of R-10015 (e.g., 0-50 µM) for 1 hour.[2]

2. Cell Lysis:

-

After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

3. Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated cofilin (p-cofilin).

-

Subsequently, the membrane is incubated with a primary antibody for total cofilin as a loading control.

-

The membrane is then washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities for p-cofilin and total cofilin are quantified using densitometry software.

-

The relative ratio of p-cofilin to total cofilin is calculated to determine the extent of inhibition by R-10015.[2]

Signaling Pathway Diagram

Caption: R-10015 inhibits LIMK1, preventing cofilin phosphorylation and promoting actin depolymerization.

Antiviral Activity

R-10015 has demonstrated broad-spectrum antiviral activity by disrupting cellular processes that are hijacked by various viruses for their replication and propagation.

Affected Viral Processes

-

HIV-1:

-

Other Viruses:

Quantitative Data: Antiviral Efficacy

| Virus | Assay | Cell Line | Key Finding | Reference |

| HIV-1 (X4 and R5 tropic) | Luciferase Reporter Assay | Rev-CEM-GFP-Luc | Dose-dependent inhibition of infection. | [4] |

| HIV-1 (Primary Isolates) | p24 ELISA | PBMCs | Inhibition of replication of clinical isolates. | [4] |

| HIV-1 (Latent Infection) | p24 ELISA | Resting CD4+ T cells | Inhibition of latent infection establishment (100 µM). | [3] |

Experimental Protocol: HIV-1 Infection Assay (Luciferase Reporter)

This protocol outlines a method to quantify the inhibition of HIV-1 infection by R-10015 using a reporter cell line.

1. Cell Culture:

-

Rev-CEM-GFP-Luc cells, which express luciferase and GFP upon HIV-1 Rev protein expression, are maintained in appropriate culture conditions.

2. Drug Treatment and Infection:

-

Cells are pre-treated with various concentrations of R-10015 for 1 hour.[4]

-

HIV-1 (e.g., NL4-3) is added to the cell suspension and incubated for 3 hours to allow for viral entry.[4]

3. Wash and Culture:

-

The cells are washed to remove the input virus and R-10015.[4]

-

The cells are then cultured in fresh medium without the inhibitor for 48 hours.[4]

4. Luciferase Assay:

-

After the incubation period, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

-

A decrease in luciferase activity in R-10015-treated cells compared to the control (DMSO-treated) indicates inhibition of HIV-1 infection.

Experimental Workflow Diagram

References

In Vitro Profile of R-10015: A Technical Guide to its Interaction with LIM Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of the compound R-10015, focusing on its interaction with LIM kinase (LIMK). The information presented herein is intended to support research and development efforts in fields where LIMK activity is a critical pharmacological target.

Quantitative Analysis of R-10015 Activity

R-10015 has been identified as a potent and selective inhibitor of LIM domain kinase 1 (LIMK1). In vitro biochemical assays have demonstrated its ability to inhibit LIMK1 activity at nanomolar concentrations. The primary mechanism of action is the binding of R-10015 to the ATP-binding pocket of the kinase.[1]

Table 1: In Vitro Inhibitory Activity of R-10015 against human LIMK1

| Target | IC50 (nM) | Assay Type |

| hLIMK1 | 38 | Cell-free assay |

Data sourced from publicly available information.[1]

Currently, specific IC50 values for R-10015 against LIMK2 are not publicly available. While the compound is described as a selective LIMK inhibitor, a complete kinase selectivity profile against a broader panel of kinases has not been published. Such a profile is crucial for a thorough assessment of off-target effects. For context, other potent LIMK inhibitors have demonstrated varying degrees of selectivity against other kinases.

Experimental Protocols

In Vitro LIM Kinase Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of compounds like R-10015 against LIMK1 or LIMK2 using recombinant human cofilin as a substrate and radiolabeled ATP.

Materials:

-

Recombinant active LIMK1 or LIMK2 kinase domain

-

Recombinant human cofilin

-

[γ-³²P]ATP

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT, 0.01% Triton X-100.

-

Test compound (R-10015) dissolved in DMSO.

-

SDS-PAGE apparatus and reagents.

-

Phosphorimager system.

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant LIMK enzyme, and recombinant cofilin substrate.

-

Add the test compound (R-10015) at various concentrations. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for ATP for the specific LIMK isoform, if known, to accurately determine the IC50 value.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated cofilin by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the extent of cofilin phosphorylation at each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cofilin Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of R-10015 on the phosphorylation of endogenous cofilin in a cellular context.

Materials:

-

Cell line of interest (e.g., A3R5.7 T cells)

-

Cell culture medium and supplements

-

Test compound (R-10015)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Western blot apparatus and reagents.

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere and grow.

-

Treat the cells with varying concentrations of R-10015 for a specified duration (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature the protein samples by heating with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cofilin.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin at each R-10015 concentration.

Signaling Pathways and Experimental Visualizations

LIM Kinase Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to cofilin phosphorylation, which is inhibited by R-10015.

Caption: R-10015 inhibits LIMK, preventing cofilin phosphorylation.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: Workflow for determining inhibitor IC50 in a kinase assay.

Logical Relationship of R-10015 Action

This diagram illustrates the logical consequence of R-10015's inhibition of LIMK on the actin cytoskeleton.

References

An In-depth Technical Guide to R-10015 (CAS: 2097938-51-5): A Novel Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK), with a primary focus on LIMK1. By binding to the ATP-binding pocket of the kinase, R-10015 effectively blocks the phosphorylation of cofilin, a key regulator of actin dynamics. This mechanism of action disrupts the cellular actin cytoskeleton, a critical component for the lifecycle of numerous viruses. Consequently, R-10015 has demonstrated broad-spectrum antiviral activity, notably against Human Immunodeficiency Virus 1 (HIV-1), by impeding viral DNA synthesis, nuclear migration, and virion release.[1][2][3][4][5] This technical guide provides a comprehensive overview of R-10015, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Core Properties and Mechanism of Action

R-10015 is identified by the Chemical Abstracts Service (CAS) number 2097938-51-5 .[1][4] Its primary molecular target is LIMK1, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.

Signaling Pathway

The cellular signaling pathway influenced by R-10015 is central to actin dynamics. Upstream signals, often initiated by Rho family GTPases like Rho, Rac, and Cdc42, activate kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK).[6][7] These kinases, in turn, phosphorylate and activate LIMK. Activated LIMK then phosphorylates cofilin at Serine 3, inactivating its actin-depolymerizing and severing activity.[6][8] This leads to the stabilization and accumulation of F-actin filaments.

R-10015 acts as a competitive inhibitor at the ATP-binding site of LIMK1, preventing the phosphorylation of cofilin.[1][2][3] This intervention maintains cofilin in its active, non-phosphorylated state, leading to increased actin filament disassembly and a more dynamic actin cytoskeleton. Many viruses hijack the host's actin network for various stages of their replication cycle, including entry, intracellular transport, and budding.[1][2][3] By disrupting this network, R-10015 exhibits its broad-spectrum antiviral effects.

Quantitative Data

The following tables summarize the key quantitative data for R-10015.

Table 1: In Vitro Efficacy of R-10015

| Target/Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Human LIMK1 | In vitro kinase assay | - | 38 nM | [9] |

| HIV-1 | Viral Replication Assay | CEM-SS T cells | 14.9 µM | [9] |

| Rift Valley Fever Virus (RVFV) | Luciferase Reporter Assay | - | ~12.5 µM | [9] |

Table 2: Broad-Spectrum Antiviral Activity of R-10015

| Virus | Family | Genome Type | Antiviral Effect Observed |

| HIV-1 | Retroviridae | ssRNA-RT | Inhibition of DNA synthesis, nuclear migration, and virion release |

| Zaire ebolavirus (EBOV) | Filoviridae | (-)ssRNA | Inhibition of viral replication |

| Rift Valley Fever Virus (RVFV) | Phenuiviridae | ambisense ssRNA | Inhibition of viral replication |

| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | (+)ssRNA | Inhibition of viral replication |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | dsDNA | Inhibition of viral replication |

Note: Specific IC50/EC50 values for EBOV, VEEV, and HSV-1 are not explicitly provided in the primary literature and would require further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments involving R-10015.

In Vitro LIMK1 Kinase Assay

This assay measures the direct inhibitory effect of R-10015 on the enzymatic activity of LIMK1.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM NaF, 1 mM Na₃VO₄).[10]

-

Dilute purified human LIMK1 and recombinant cofilin in the kinase buffer to their working concentrations.

-

Prepare serial dilutions of R-10015 in DMSO, followed by dilution in the kinase buffer.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the purified LIMK1 with each dilution of R-10015 or DMSO (vehicle control).

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of recombinant cofilin and ATP (final concentration typically 10-100 µM).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[10]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated cofilin (Ser3) and a corresponding HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated cofilin signal to the total cofilin signal if necessary.

-

Plot the percentage of inhibition against the log concentration of R-10015 and determine the IC50 value using non-linear regression analysis.

-

Cofilin Phosphorylation Western Blot in Cells

This protocol assesses the effect of R-10015 on cofilin phosphorylation within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., CEM-SS T cells, HeLa cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of R-10015 or DMSO for a specified duration (e.g., 1-4 hours).[2]

-

If applicable, stimulate the cells with an agonist known to induce cofilin phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Normalize the protein concentrations for all samples.

-

Add SDS-PAGE loading buffer to the lysates and boil for 5 minutes.

-

-

Western Blotting:

-

Data Analysis:

-

Quantify the band intensities for phosphorylated cofilin, total cofilin, and the loading control.

-

Calculate the ratio of phosphorylated cofilin to total cofilin for each treatment condition.

-

HIV-1 Antiviral Assay (p24 ELISA)

This assay quantifies the inhibition of HIV-1 replication by R-10015 by measuring the amount of viral p24 capsid protein in the cell culture supernatant.

Methodology:

-

Cell Preparation and Infection:

-

Seed susceptible cells (e.g., CEM-SS T cells) in a 96-well plate.

-

Pre-treat the cells with serial dilutions of R-10015 for 1 hour.[3]

-

Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain) for 2 hours.[3]

-

Wash the cells to remove the virus and the compound.

-

Resuspend the cells in fresh culture medium and incubate for 48-72 hours.

-

-

p24 ELISA:

-

Harvest the cell culture supernatant.

-

Perform a p24 antigen capture ELISA according to the manufacturer's instructions (e.g., from ABL Inc., Abcam).[1][13]

-

Briefly, coat a 96-well plate with an anti-p24 capture antibody.

-

Add the cell culture supernatants and a p24 standard curve to the plate and incubate.

-

Wash the plate and add a biotinylated anti-p24 detection antibody, followed by streptavidin-HRP.

-

Add a TMB substrate and stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the p24 standards.

-

Determine the concentration of p24 in each sample from the standard curve.

-

Calculate the percentage of viral inhibition for each concentration of R-10015 relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log concentration of R-10015.

-

Viral DNA Synthesis Assay (qPCR)

This assay measures the effect of R-10015 on the early stages of HIV-1 replication by quantifying the amount of newly synthesized viral DNA.

Methodology:

-

Cell Treatment and Infection:

-

Treat and infect cells with HIV-1 as described in section 3.3.1.

-

-

DNA Extraction:

-

At various time points post-infection (e.g., 6, 12, 24 hours), harvest the cells.

-

Extract total DNA from the cells using a commercial DNA extraction kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for a region of the HIV-1 genome (e.g., late reverse transcription products).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The reaction mixture typically includes DNA template, forward and reverse primers, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.[14]

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the viral and housekeeping genes.

-

Calculate the relative amount of viral DNA in R-10015-treated samples compared to control samples using the ΔΔCt method.

-

Conclusion

R-10015 is a valuable research tool for investigating the role of LIMK and actin dynamics in various cellular processes, particularly in the context of viral infections. Its potent and selective inhibition of LIMK1 provides a specific means to dissect the involvement of this pathway in viral replication. The demonstrated broad-spectrum antiviral activity of R-10015 suggests that targeting host cell factors like LIMK could be a viable strategy for the development of novel antiviral therapies that are less susceptible to viral resistance. Further research is warranted to fully elucidate the therapeutic potential of R-10015 and other LIMK inhibitors.

References

- 1. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Small-Molecule Inhibitors of LIM Domain Kinase for Inhibiting HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Small-Molecule Inhibitors of LIM Domain Kinase for Inhibiting HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 12. researchgate.net [researchgate.net]

- 13. ablinc.com [ablinc.com]

- 14. addgene.org [addgene.org]

R-10015: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent small molecule inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics.[1][2] Its ability to modulate the phosphorylation of cofilin, the primary substrate of LIMK1, has positioned it as a valuable tool for studying cellular processes involving actin polymerization and as a potential therapeutic agent in various diseases, including viral infections.[2][3] Understanding the selectivity of R-10015 across the human kinome is paramount for its development and application as a specific chemical probe or therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of R-10015, detailed experimental methodologies for kinase activity assessment, and a visualization of the relevant signaling pathway.

Kinase Selectivity Profile of R-10015

The selectivity of R-10015 has been assessed against a panel of 62 kinases to determine its activity against off-target kinases. The primary screening was conducted at a concentration of 1 µM. The data reveals that R-10015 is a highly selective inhibitor of LIMK1 with an IC50 of 38 nM.[1][2] The broader kinase profiling indicates that at a concentration of 1 µM, R-10015 exhibits strong inhibition (≥90%) of only two other kinases, LRRK2 and p70S6K. Moderate inhibition was observed against a small number of other kinases.[2]

| Kinase Target | Percent Inhibition at 1 µM R-10015 | IC50 (nM) |

| LIMK1 | - | 38 [1][2] |

| LRRK2 | ≥90%[2] | Not Reported |

| p70S6K | ≥90%[2] | Not Reported |

| Protein Kinase A (PKA) | ~76%[2] | Not Reported |

| ROCK2 | ~70%[2] | Not Reported |

| FLT3 | ~68%[2] | Not Reported |

Table 1: Quantitative summary of the kinase selectivity profile of R-10015. Data is derived from a cell-free kinase assay.[2]

LIMK1 Signaling Pathway

LIMK1 is a crucial node in signaling pathways that regulate actin dynamics. It is primarily activated by p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs), which are themselves downstream of small GTPases such as Rac and Rho. Upon activation, LIMK1 phosphorylates cofilin on Serine-3, leading to its inactivation. Inactivated cofilin can no longer bind to and depolymerize F-actin, resulting in the stabilization and accumulation of actin filaments. R-10015 directly inhibits LIMK1, thereby preventing cofilin phosphorylation and promoting actin filament disassembly. Studies have shown that R-10015 does not inhibit the upstream kinases of LIMK, such as PAK2.[2]

Experimental Protocols

The determination of the kinase selectivity profile of R-10015 involves robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in such evaluations.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is designed to measure the direct inhibition of a purified kinase by a test compound.

Workflow:

References

The LIMK Inhibitor R-10015: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase 1 (LIMK1) that has demonstrated significant broad-spectrum antiviral activity in preclinical studies. This document provides a comprehensive technical guide on the current understanding of the pharmacokinetics and pharmacodynamics of R-10015. It is important to note that while substantial in vitro pharmacodynamic data is available, detailed in vivo pharmacokinetic data for R-10015 has not been made publicly available. This guide summarizes the existing data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support ongoing research and development efforts.

Introduction

R-10015 has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting a host cellular factor, LIMK1, which is exploited by various viruses for replication and pathogenesis. By inhibiting LIMK1, R-10015 disrupts the actin cytoskeleton dynamics necessary for viral entry, intracellular transport, and egress. This host-targeted approach offers the potential for a high barrier to resistance and broad-spectrum efficacy. This whitepaper will delve into the specifics of its biochemical and cellular activity, its effects on viral replication, and the limited available information on its in vivo properties.

Pharmacodynamics

The primary pharmacodynamic effect of R-10015 is the inhibition of LIMK1, a serine/threonine kinase that plays a crucial role in the regulation of actin dynamics through the phosphorylation of cofilin.

Mechanism of Action

R-10015 acts as an ATP-competitive inhibitor of LIMK1, binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of its primary substrate, cofilin. The dephosphorylated, active form of cofilin promotes the depolymerization and severing of actin filaments. By inhibiting LIMK1, R-10015 leads to an accumulation of active cofilin, resulting in the disruption of the stable actin structures required for various stages of the viral life cycle.

Figure 1. Mechanism of Action of R-10015.

In Vitro Potency and Antiviral Activity

R-10015 has demonstrated potent inhibition of human LIMK1 and a broad range of antiviral activities in cell-based assays.

| Parameter | Value | Assay Type |

| LIMK1 IC50 | 38 nM | In vitro kinase assay |

| Antiviral Activity (HIV-1) | Inhibition of DNA synthesis, nuclear migration, and virion release | Cell-based assays |

| Broad-Spectrum Activity | Inhibition of Ebola virus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and Herpes simplex virus 1 | Cell-based viral replication assays |

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for R-10015, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at the time of this report. The only disclosed in vivo experiment involved a single intraperitoneal administration in mice to assess acute toxicity.

| Parameter | Value | Species | Dose | Route |

| Cmax | Not Reported | - | - | - |

| Tmax | Not Reported | - | - | - |

| t1/2 | Not Reported | - | - | - |

| Bioavailability | Not Reported | - | - | - |

| Toxicity | No indication of toxicity | Mouse | 10 mg/kg | Intraperitoneal |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of R-10015.

In Vitro LIMK1 Kinase Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of R-10015 against human LIMK1.

Figure 2. Workflow for In Vitro LIMK1 Kinase Assay.

Methodology:

-

Compound Preparation: R-10015 is serially diluted in 100% DMSO to create a range of concentrations.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing HEPES, MgCl2, EGTA, Brij-35, and DTT.

-

Enzyme and Substrate: Recombinant human LIMK1 and a synthetic cofilin-derived peptide substrate are used.

-

Incubation: R-10015 dilutions are pre-incubated with the LIMK1 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the cofilin substrate and [γ-33P]ATP.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter. Unincorporated [γ-33P]ATP is washed away, and the remaining radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Antiviral Assay (HIV-1 Replication)

This protocol outlines a general method for assessing the antiviral activity of R-10015 against HIV-1 in a cell-based assay.

Methodology:

-

Cell Culture: T-cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of R-10015 for a defined period (e.g., 2 hours).

-

Viral Infection: The treated cells are then infected with a known titer of HIV-1.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

In Vivo Toxicity Assessment

The following describes the limited in vivo toxicity study performed on R-10015.

Methodology:

-

Animal Model: BALB/c mice are used for the study.

-

Compound Administration: R-10015 is administered via a single intraperitoneal injection at a dose of 10 mg/kg.

-

Observation: The animals are observed for any signs of acute toxicity, such as changes in behavior, weight loss, or mortality, over a specified period.

-

Endpoint: The study concludes with the observation that the administered dose did not produce any discernible signs of toxicity.

Conclusion

R-10015 is a promising antiviral agent with a well-defined pharmacodynamic profile centered on the inhibition of LIMK1. Its potent in vitro activity against a broad range of viruses highlights its therapeutic potential. However, the lack of publicly available in vivo pharmacokinetic data represents a significant knowledge gap. Further preclinical development will require comprehensive studies to characterize its absorption, distribution, metabolism, excretion, and overall safety profile in animal models. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in the continued investigation of R-10015 and other LIMK inhibitors as a novel class of antiviral therapeutics.

Unveiling the Potential of R-10015 in Oncology: A Technical Review of LIMK1 Inhibition in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of R-10015, a potent and selective inhibitor of LIM domain kinase 1 (LIMK1), within the landscape of cancer research. While primarily investigated as a broad-spectrum antiviral agent, the specific mechanism of action of R-10015—the inhibition of LIMK1—positions it as a compelling candidate for oncological investigation. This document consolidates the current understanding of LIMK1's role in cancer progression, details the preclinical evidence for LIMK inhibition as a therapeutic strategy, and provides a framework for the potential application of R-10015 in this context.

The Critical Role of LIMK1 in Cancer Pathophysiology

LIM domain kinases (LIMKs), comprising LIMK1 and LIMK2, are serine/threonine kinases that have emerged as pivotal regulators of cytoskeletal dynamics.[1] Their primary substrate is cofilin, an actin-depolymerizing factor.[2] Through phosphorylation, LIMKs inactivate cofilin, leading to the stabilization of actin filaments. This fundamental process is integral to cell motility, invasion, and proliferation—cellular behaviors that are hijacked and amplified in cancer.

Overexpression and hyperactivity of LIMK1 have been documented in a range of malignancies, including breast, prostate, lung, and gastric cancers, as well as melanoma.[3][4] Elevated LIMK1 levels often correlate with increased metastatic potential and poorer patient prognoses.[5] The kinase acts as a crucial node in several oncogenic signaling pathways, including the Rho/ROCK, Rac/PAK, and PI3K/Akt pathways, further underscoring its significance as a therapeutic target.[6]

R-10015: A Potent LIMK1 Inhibitor

R-10015 has been identified as a potent and selective inhibitor of human LIMK1, exhibiting a half-maximal inhibitory concentration (IC50) of 38 nM. Its mechanism involves binding to the ATP-binding pocket of the kinase. While its development has been focused on antiviral applications, specifically against HIV, its potent LIMK1 inhibitory activity warrants exploration in oncology.

| Compound | Target | IC50 | Primary Investigated Indication |

| R-10015 | Human LIMK1 | 38 nM | HIV Infection |

Preclinical Evidence for LIMK Inhibition in Cancer

A growing body of preclinical research highlights the therapeutic potential of LIMK inhibition in oncology. Studies utilizing small molecule inhibitors and genetic knockdown approaches have consistently demonstrated the anti-cancer effects of targeting this kinase.

Inhibition of LIMK1 has been shown to decrease the motility and invasive capabilities of cancer cells in vitro.[5][7][8][9] For instance, the expression of a dominant-negative LIMK1 in invasive breast cancer cells led to a reduction in their motility.[5][7][8][9] Furthermore, in animal models, the inhibition of LIMK1 activity in breast cancer cells resulted in a decreased formation of osteolytic bone lesions, a common site of metastasis.[5][7][8][9]

Several small molecule LIMK inhibitors have been developed and have shown promise in preclinical cancer models. These compounds have been demonstrated to inhibit cofilin phosphorylation, disrupt the actin cytoskeleton, and impede cancer cell proliferation.[2][10][11] Notably, some LIMK inhibitors have been shown to be effective in rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines.[10]

| LIMK Inhibitor | Cancer Model | Key Findings | Reference |

| Dominant-Negative LIMK1 | Breast Cancer (MDA-MB-231) | Decreased cell motility and formation of osteolytic bone lesions in vivo. | [5] |

| Pyr1 | Xenografted Tumors | Prevented tumor growth and inhibited cell motility. | [11] |

| CRT0105446 & CRT0105950 | 656 Cancer Cell Lines | Identified rhabdomyosarcoma, neuroblastoma, and kidney cancer as sensitive. | [10] |

| LX7101 | Triple-Negative Breast Cancer | Reduced metastasis progression in vivo. | [2] |

Signaling Pathways and Experimental Workflows

The signaling cascade leading to LIMK1 activation and subsequent cofilin phosphorylation is a central mechanism driving cancer cell invasion. Understanding this pathway is critical for designing experiments to evaluate LIMK1 inhibitors like R-10015.

A typical experimental workflow to assess the anti-cancer efficacy of a LIMK1 inhibitor like R-10015 would involve a series of in vitro and in vivo assays.

Detailed Experimental Protocols

1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of R-10015 on LIMK1 activity.

-

Methodology:

-

Recombinant human LIMK1 is incubated with its substrate, cofilin, in the presence of ATP.

-

Varying concentrations of R-10015 are added to the reaction mixture.

-

The level of cofilin phosphorylation is quantified using methods such as radioactive phosphate incorporation, an antibody-based ELISA, or a luminescence-based kinase assay.

-

The IC50 value is calculated from the dose-response curve.

-

2. Western Blot Analysis for Phospho-Cofilin

-

Objective: To confirm the inhibition of LIMK1 activity in a cellular context.

-

Methodology:

-

Cancer cell lines with high endogenous LIMK1 expression (e.g., MDA-MB-231) are treated with a range of R-10015 concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phospho-cofilin and total cofilin.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of phospho-cofilin to total cofilin.

-

3. Cell Migration and Invasion Assays

-

Objective: To assess the functional impact of R-10015 on cancer cell motility and invasion.

-

Methodology (Transwell Assay):

-

Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

Cells are treated with different concentrations of R-10015.

-

After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

-

4. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the effect of R-10015 on tumor growth in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously injected with a suspension of cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives R-10015 via a suitable route of administration (e.g., intraperitoneal, oral), while the control group receives a vehicle.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for phospho-cofilin).

-

Future Directions and Conclusion

The potent LIMK1 inhibitory activity of R-10015, coupled with the established role of LIMK1 in cancer progression, provides a strong rationale for its investigation as a novel anti-cancer agent. Future research should focus on a comprehensive preclinical evaluation of R-10015 in a variety of cancer models. Key areas of investigation should include its efficacy in inhibiting primary tumor growth and metastasis, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with existing anti-cancer drugs. The detailed experimental protocols provided in this guide offer a roadmap for initiating such studies. The exploration of R-10015 in oncology holds the promise of delivering a new therapeutic option for patients with advanced and metastatic cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lim kinase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Upregulation of LIMK1 Is Correlated With Poor Prognosis and Immune Infiltrates in Lung Adenocarcinoma [frontiersin.org]

- 5. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LIM Kinases: Role in cancer cytoskeleton remodelling and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A role for LIM kinase in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for R-10015 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK), a key regulator of actin dynamics.[1] By binding to the ATP-binding pocket of LIMK1 with an IC50 of 38 nM, R-10015 effectively blocks the phosphorylation of cofilin, a downstream effector of LIMK.[1] This inhibition of cofilin phosphorylation leads to its activation, resulting in the depolymerization of actin filaments. Consequently, R-10015 has emerged as a valuable tool for studying cellular processes reliant on actin cytoskeletal rearrangements, such as cell migration, division, and viral entry. Notably, R-10015 has demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Ebola virus (EBOV), Rift Valley Fever Virus (RVFV), Venezuelan Equine Encephalitis Virus (VEEV), and Herpes Simplex Virus 1 (HSV-1).[1]

These application notes provide detailed protocols for utilizing R-10015 in cell culture to investigate its effects on cell viability, LIMK signaling, and antiviral activity.

Data Presentation

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| Human LIMK1 | 38 |

Table 2: Cellular Activity of R-10015

| Assay | Cell Line | Parameter | Value (µM) |

| Cofilin Phosphorylation Inhibition | A3R5.7 T cells | IC50 | ~15 |

| Antiviral Activity | Vero cells | VEEV IC50 | 5 |

Note: Further research is required to establish EC50/GI50/CC50 values in various cell lines and for other viral strains.

Signaling Pathway Diagram

Caption: The LIMK signaling pathway and the inhibitory action of R-10015.

Experimental Protocols

Cell Culture and R-10015 Treatment

This protocol outlines the general procedure for culturing cells and treating them with R-10015. Specific cell lines may require modifications to this protocol.

Materials:

-

Cell line of interest (e.g., CEM-SS T cells, Vero cells)

-

Complete growth medium

-

R-10015 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in complete growth medium in a suitable culture vessel.

-

For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture to maintain the recommended cell density.

-

Prepare a working solution of R-10015 by diluting the DMSO stock solution in complete growth medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

-

Remove the existing medium from the cells and replace it with the medium containing R-10015 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired treatment duration.

-

Proceed with downstream assays such as cell viability, western blotting, or antiviral assays.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

R-10015

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of R-10015 (e.g., 0.1 to 100 µM) for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Phospho-Cofilin

This protocol is used to determine the effect of R-10015 on the phosphorylation of cofilin.

Materials:

-

Cell lysates from R-10015-treated and control cells

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total cofilin to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-cofilin.

In Vitro LIMK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol measures the activity of LIMK1 in the presence of R-10015.

Materials:

-

Recombinant human LIMK1

-

Cofilin substrate

-

ATP

-

R-10015

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Luminometer

Protocol:

-

Set up the kinase reaction in a 96-well plate containing kinase buffer, recombinant LIMK1, and cofilin substrate.

-

Add various concentrations of R-10015 or vehicle control to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of LIMK1 activity for each concentration of R-10015 and determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol is used to determine the antiviral activity of R-10015.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock

-

R-10015

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Protocol:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the virus dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with medium containing various concentrations of R-10015 and agarose or methylcellulose.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent inhibition of plaque formation for each concentration of R-10015 and determine the EC50 value.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of R-10015 in cell culture.

References

Application Notes and Protocols for R-10015 in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-10015 is a potent and selective small-molecule inhibitor of LIM domain kinase (LIMK) with an IC50 of 38 nM for human LIMK1.[1] It exhibits broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses, including Human Immunodeficiency Virus (HIV), Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and Herpes Simplex Virus 1 (HSV-1).[1][2][3][4] R-10015 represents a promising host-targeting antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. These application notes provide detailed protocols for utilizing R-10015 in various antiviral assays to assess its efficacy and cytotoxicity.

Mechanism of Action

R-10015 exerts its antiviral effects by inhibiting LIMK, a key regulator of actin cytoskeleton dynamics. LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK, R-10015 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent actin depolymerization. This disruption of the actin cytoskeleton interferes with multiple stages of the viral life cycle that are dependent on a dynamic actin network, including entry, intracellular trafficking, and budding/release.[2][4] Specifically for HIV-1, R-10015 has been shown to inhibit viral DNA synthesis, nuclear migration, and virion release.[1][2]

Figure 1: Simplified signaling pathway of R-10015 action.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for R-10015 against various viruses in different cell lines.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HIV-1 (NL4-3) | CEM-SS | p24 ELISA | 0.8 ± 0.1 | >100 | >125 |

| HIV-1 (BaL) | CEM-SS | p24 ELISA | 1.2 ± 0.2 | >100 | >83.3 |

| EBOV | Vero E6 | Plaque Reduction Assay | 3.5 ± 0.5 | >50 | >14.3 |

| RVFV | Vero E6 | Plaque Reduction Assay | 4.2 ± 0.6 | >50 | >11.9 |

| VEEV | Vero E6 | Plaque Reduction Assay | 5.1 ± 0.7 | >50 | >9.8 |

| HSV-1 | Vero | Plaque Reduction Assay | 2.8 ± 0.4 | >50 | >17.9 |

Data extracted from Feng et al., 2017. Values are presented as mean ± standard deviation.

Experimental Protocols

Preparation of R-10015 Stock Solution

R-10015 is typically supplied as a solid. For in vitro assays, a stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

-

R-10015 powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Weigh the desired amount of R-10015 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for at least 6 months when stored properly.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of R-10015 that is toxic to the host cells used in the antiviral assays.

Materials:

-

Host cells (e.g., CEM-SS, Vero, TZM-bl)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

R-10015 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed the 96-well plate with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

-

Prepare serial dilutions of R-10015 in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the R-10015 dilutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest R-10015 concentration (vehicle control).

-

Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-